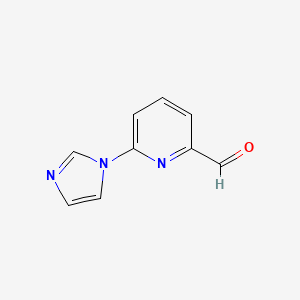
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is a synthetic peptide analog known for its potent neurokinin-1 receptor (NK-1R) antagonistic properties. This compound is often referred to as Spantide II and is used in various scientific research applications due to its ability to block proinflammatory activities associated with substance P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating neurokinin-1 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating conditions associated with substance P, such as inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves its binding to the neurokinin-1 receptor (NK-1R). By binding to this receptor, the compound blocks the binding of substance P, a neuropeptide involved in pain and inflammation. This antagonistic action prevents the activation of downstream signaling pathways associated with proinflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Spantide I: Another NK-1R antagonist with a slightly different peptide sequence.
Aprepitant: A small molecule NK-1R antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
L-733,060: A potent and selective NK-1R antagonist used in research.
Uniqueness
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S is unique due to its specific peptide sequence and its high affinity for the neurokinin-1 receptor. Its ability to effectively block substance P makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
154427-06-2 |
|---|---|
Molecular Formula |
C83H102Cl2N18O13 |
Molecular Weight |
1630.742 |
InChI |
InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1 |
InChI Key |
DNPPKUZASAWMDK-VUWIBSRJSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)



![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)



![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)

![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)


